1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine
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Description
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine (BDPP) is a synthetic compound with a wide range of applications in the field of medicinal chemistry. It is a derivate of the benzodioxole family and has a piperazine moiety, which makes it a versatile compound. BDPP has been studied extensively for its potential therapeutic applications, as well as for its ability to act as a bioactive molecule. BDPP has been found to be a potent inhibitor of several enzymes and is known to be a modulator of several cellular pathways.
Scientific Research Applications
Molecular Structures and Intermolecular Interactions
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine and its analogues demonstrate varied molecular conformations and intermolecular interactions. For example, some of these compounds are linked by hydrogen bonds into a three-dimensional structure, highlighting their potential for diverse applications in molecular engineering and pharmaceutical design (Mahesha et al., 2019).
Antagonistic Properties in Receptor Binding
These compounds have been studied for their binding affinity to 5-HT7 receptors. Structural changes to the core moieties of these compounds affect their binding affinities, indicating their potential use in developing receptor-targeted therapies (Strekowski et al., 2016).
Enhanced Solubility and Absorption
Enhancements in aqueous solubility and oral absorption of these compounds have been achieved through molecular design, suggesting their improved utility in oral pharmaceutical formulations (Shibuya et al., 2018).
Utility in Heterocyclic Chemistry
They have been used as precursors for synthesizing various heterocyclic compounds, indicating their significance in advancing heterocyclic chemistry and drug discovery (Annapurna & Jalapathi, 2014).
Potential in Peripheral Nerve Regeneration
Certain derivatives have been evaluated as scaffolds for peripheral nerve regeneration, showing promise in regenerative medicine and tissue engineering (Mauro et al., 2013).
Antimicrobial and Antioxidant Activities
These compounds have demonstrated significant antimicrobial and antioxidant activities, making them potential candidates for developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(7-5-15-4-6-16-17(13-15)25-14-24-16)22-11-9-21(10-12-22)18-3-1-2-8-20-18/h1-8,13H,9-12,14H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHQNLKKMMVDJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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